molecular formula C15H19N3O2 B5437621 N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B5437621
M. Wt: 273.33 g/mol
InChI Key: ABPOEXJNAXQFRQ-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide: is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore

Properties

IUPAC Name

N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)14(19)18(4)10-12-16-13(17-20-12)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPOEXJNAXQFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can also occur, potentially affecting the amide group.

    Substitution: The phenyl ring and the oxadiazole ring can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules with potential pharmaceutical applications.

Biology and Medicine: N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been studied for its potential as a therapeutic agent. The 1,2,4-oxadiazole ring is known to be a key component in various drugs used to treat conditions such as hypertension, Parkinson’s disease, and certain types of cancer .

Industry: In addition to its medicinal applications, the compound is also used in the development of energetic materials, fluorescent dyes, and sensors .

Mechanism of Action

The mechanism of action for N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This can lead to various therapeutic effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Uniqueness: What sets N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide apart is its specific structure, which combines the 1,2,4-oxadiazole ring with a phenyl group and a propanamide moiety. This unique combination of functional groups can lead to distinct biological activities and potential therapeutic applications.

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